Product packaging for uridine diphosphate glucuronic acid(Cat. No.:)

uridine diphosphate glucuronic acid

Cat. No.: B8779343
M. Wt: 580.28 g/mol
InChI Key: HDYANYHVCAPMJV-UHFFFAOYSA-N
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Description

Significance of Nucleotide Sugars in Biological Processes

Nucleotide sugars, such as UDPGA, are indispensable molecules in all living organisms. nih.govencyclopedia.pub They function as activated forms of monosaccharides, providing the necessary energy for their transfer onto various acceptor molecules like proteins, lipids, and other carbohydrates. glycodepot.comnih.gov This process, known as glycosylation, is fundamental to a vast range of biological activities. nih.gov Glycosylation is critical for cell-to-cell communication, immune responses, and maintaining the structural integrity of tissues. encyclopedia.pubglycodepot.com In eukaryotes and prokaryotes, nucleotide sugars are the primary donors for the synthesis of complex carbohydrates, including polysaccharides that form bacterial cell walls and glycoconjugates essential for organismal survival and physiological function. The diversity of nucleotide sugars allows for the creation of a wide array of complex carbohydrate structures, each with specific biological roles.

Foundational Discoveries in UDPGA Metabolism

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O18P2 B8779343 uridine diphosphate glucuronic acid

Properties

Molecular Formula

C15H22N2O18P2

Molecular Weight

580.28 g/mol

IUPAC Name

6-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)

InChI Key

HDYANYHVCAPMJV-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O

Origin of Product

United States

Biosynthesis and Interconversion Pathways of Uridine Diphosphate Glucuronic Acid

De Novo Synthesis Pathways

The de novo synthesis of UDP-GlcA is a fundamental process for providing the necessary building blocks for various cellular components. This is predominantly achieved through the direct oxidation of UDP-glucose.

UDP-Glucose Oxidation Pathway

The main and most direct route for the synthesis of UDP-GlcA is the oxidation of uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose). figshare.com This pathway is central to the production of precursors for cell wall polysaccharides in plants and glycosaminoglycans in mammals. nih.govnih.gov

The key enzyme catalyzing this conversion is UDP-glucose dehydrogenase (UGDH). nih.govwikipedia.org UGDH facilitates the NAD+-dependent two-fold oxidation of UDP-glucose to yield UDP-GlcA. nih.govnih.govnih.gov This reaction is irreversible under physiological conditions and involves a net four-electron oxidation without the release of any intermediate products. nih.gov The active site of UGDH typically contains a highly conserved cysteine residue that is crucial for its catalytic activity. nih.gov

The significance of UGDH is underscored by its role in providing UDP-GlcA for the synthesis of hemicellulose and pectin (B1162225) in plants, as well as for the formation of glycosaminoglycans like hyaluronan in animals. nih.govresearchgate.net In some organisms, such as the bacterium Bacillus cereus, UGDH is part of an operon involved in producing UDP-uronic acids for glycans that contribute to biofilm formation. nih.gov

Myo-Inositol Oxygenation Pathway and Salvage Routes

An alternative route for the synthesis of UDP-GlcA involves the oxygenation of myo-inositol. figshare.com This pathway can also function as a salvage pathway, converting free glucuronic acid into the activated nucleotide sugar form. nih.gov

Contribution of Glucuronokinase

Following the formation of D-glucuronic acid by MIOX, the next step involves its phosphorylation. This reaction is carried out by glucuronokinase, which converts D-glucuronic acid to α-D-glucuronic acid 1-phosphate. nih.govnih.gov In some organisms, like zebrafish, a bifunctional enzyme with both glucuronokinase and pyrophosphorylase activity has been identified, highlighting a second route to UDP-GlcA in certain animals. nih.gov

Role of UDP-Glucuronic Acid Pyrophosphorylase

The final step in this salvage pathway is the conversion of α-D-glucuronic acid 1-phosphate to UDP-GlcA. This reaction is catalyzed by UDP-glucuronic acid pyrophosphorylase, also known as UDP-sugar pyrophosphorylase (USP). nih.govresearchgate.net This enzyme utilizes UTP to activate the sugar phosphate (B84403), releasing pyrophosphate in the process. nih.gov In plants, a single-copy gene often encodes for USP, and it can act on multiple sugar-1-phosphates, indicating its central role in nucleotide sugar metabolism. nih.gov

Enzymology of UDPGA Biosynthesis

The synthesis of UDPGA from UDP-glucose is a critical enzymatic step for providing the necessary building blocks for detoxification and the creation of extracellular matrix components.

Characterization of Key Biosynthetic Enzymes

The cornerstone enzyme in the biosynthesis of UDPGA is UDP-glucose dehydrogenase (UGDH) . nih.gov This enzyme facilitates the NAD+-dependent, four-electron oxidation of UDP-glucose into UDP-glucuronic acid. nih.govfrontiersin.org This reaction is essentially irreversible and involves two distinct oxidation steps at the C6 primary alcohol of the glucose moiety. frontiersin.orgnih.gov

Human UGDH functions as a stable hexamer, typically arranged as a trimer of dimers, with a molecular weight of approximately 57 kDa per subunit. nih.govnih.gov The catalytic mechanism is thought to proceed through the formation of a covalent thiohemiacetal and a subsequent thioester intermediate, involving a critical cysteine residue (Cys-276 in the human enzyme) that acts as a nucleophile. nih.govnih.gov This intricate mechanism ensures the complete two-fold oxidation to yield UDP-glucuronic acid. nih.gov

Allosteric and Transcriptional Regulation of Biosynthetic Enzymes

The activity of UGDH is intricately regulated to maintain metabolic homeostasis. A key regulatory mechanism is allosteric feedback inhibition by UDP-xylose (UDX), a downstream product of UDPGA metabolism. nih.govuniprot.org UDX competes with the substrate, UDP-glucose, for the active site. nih.gov However, its binding triggers a significant conformational change in the hexameric structure, converting it into an inactive, horseshoe-shaped complex that is unable to bind the NAD+ cofactor effectively. uniprot.orgnih.gov This prevents the overproduction of UDPGA. The product, UDP-glucuronic acid itself, also contributes to feedback inhibition. nih.gov

Gene expression of UGDH is also subject to transcriptional control. For instance, transforming growth factor-beta (TGF-β) has been shown to up-regulate UGDH expression, whereas hypoxia can lead to its down-regulation, highlighting how its synthesis is responsive to cellular signaling pathways and environmental cues. wikipedia.org

Metabolic Interconversion of UDPGA to Other Nucleotide Sugars

UDPGA stands at a metabolic crossroads, where it can be channeled into different pathways to produce other essential nucleotide sugars.

UDP-Xylose Biosynthesis from UDPGA via Decarboxylation

The formation of UDP-xylose from UDPGA is a vital step for the synthesis of glycosaminoglycans, such as heparan sulfate (B86663) and chondroitin (B13769445) sulfate, which are crucial components of the extracellular matrix. nih.gov

The enzyme responsible for this conversion is UDP-glucuronic acid decarboxylase (UXS) , also known as UDP-xylose synthase. nih.govnih.gov UXS catalyzes the NAD+-dependent decarboxylation of UDP-glucuronic acid, removing the carboxyl group from C6 to produce UDP-xylose. nih.govuniprot.org The reaction mechanism involves an initial oxidation of the C4 alcohol, followed by decarboxylation of the resulting UDP-4-keto-glucuronic acid intermediate. nih.govpnas.org Human UXS is a homodimeric enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov Its activity is essential, as the lack of UDP-xylose can lead to a defective extracellular matrix and disrupt cell signaling. nih.gov

Formation of UDP-Galacturonic Acid from UDPGA via Epimerization

In plants and some bacteria, UDPGA can be reversibly converted to UDP-galacturonic acid, a key precursor for pectic polysaccharides in the plant cell wall. nih.govnih.gov

This reaction is an epimerization at the C4 position, catalyzed by UDP-glucuronic acid 4-epimerase (UGlcAE) . wikipedia.orgnih.gov This enzyme belongs to the isomerase family and, like UGDH and UXS, is a member of the SDR superfamily, utilizing NAD+ as a cofactor. wikipedia.orgnih.gov The mechanism involves the oxidation of the C4 hydroxyl group to a 4-keto intermediate, which allows for rotation and subsequent reduction to invert the stereochemistry, converting the glucuronic acid moiety to galacturonic acid. nih.govnih.gov In Arabidopsis thaliana, the enzyme is a dimer located in the Golgi apparatus and is inhibited by downstream products like UDP-xylose, suggesting a regulatory role in pectin biosynthesis. nih.govuga.edu

Table 1: Key Enzymes in UDPGA Metabolism

EnzymeAbbreviationFunctionOrganism ExamplesQuaternary Structure
UDP-glucose dehydrogenaseUGDHCatalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid. nih.govfrontiersin.orgHumans, Bacteria, PlantsHexamer nih.govnih.gov
UDP-glucuronic acid decarboxylaseUXSCatalyzes the NAD+-dependent decarboxylation of UDP-glucuronic acid to UDP-xylose. nih.govuniprot.orgHumans, Fungi, PlantsHomodimer nih.gov
UDP-glucuronic acid 4-epimeraseUGlcAECatalyzes the reversible C4-epimerization of UDP-glucuronic acid to UDP-galacturonic acid. wikipedia.orgnih.govPlants, BacteriaDimer (Plants), Monomer (Bacteria) nih.govnih.gov

Uridine Diphosphate Glucuronic Acid As a Glycosyl Donor in Enzymatic Reactions

Mechanisms of Glucuronidation Reactions

Glucuronidation is a bi-substrate reaction that requires both the aglycone substrate and the glucuronic acid donor, UDPGA. researchgate.net The reaction results in the formation of a glucuronide conjugate and the release of uridine (B1682114) diphosphate (B83284) (UDP). researchgate.net This conjugation makes the substrate more polar and readily excretable in urine or bile. wikipedia.orgrsc.org

The UGT-mediated reaction involves the nucleophilic attack of a functional group on the substrate (such as a hydroxyl, carboxyl, amine, or thiol group) on the anomeric C1 of the glucuronic acid moiety of UDPGA. rsc.orgnih.gov This results in the formation of a β-D-glucuronide, a process catalyzed by UGTs which belong to the inverting glycosyltransferase family and utilize a direct SN2-like mechanism. researchgate.netnih.gov The catalytic mechanism can vary depending on the substrate, with distinct mechanisms proposed for O-glucuronidation and N-glucuronidation. nih.gov For O-glucuronidation, a "serine hydrolase-like mechanism" involving a catalytic dyad of histidine and aspartic acid has been suggested. nih.gov In N-glucuronidation of certain substrates, a catalytic histidine may orient the substrate for nucleophilic attack. nih.gov

The UGTs are a superfamily of enzymes responsible for catalyzing the glucuronidation of a vast number of compounds. wikipedia.orgspandidos-publications.com In humans, the UGT superfamily is divided into families and subfamilies based on sequence homology, with the UGT1 and UGT2 families being the most important for drug and endobiotic metabolism. cas.czphysiology.org

The human UGT superfamily comprises numerous isoforms, each with distinct yet often overlapping substrate specificities. eur.nlresearchgate.net This diversity allows the body to metabolize a wide range of structurally different compounds. rsc.org For instance, UGT1A1 is the primary enzyme responsible for the glucuronidation of bilirubin (B190676), but it can also metabolize other substrates. frontiersin.orgjensenlab.org Other isoforms, such as those in the UGT2B family, play significant roles in the metabolism of steroids and bile acids. nih.gov The substrate specificity is determined by the amino acid composition of the enzyme's active site. For example, the presence of an aromatic amino acid at a specific position (position 33) in UGT2B4 and UGT2B7 has been shown to be critical for their activity and substrate specificity. nih.gov

Table 1: Representative Human UGT Isoforms and Their Substrates

UGT Isoform Representative Substrates
UGT1A1 Bilirubin, SN-38 (active metabolite of irinotecan), estrogens. frontiersin.orgjensenlab.org
UGT1A4 Aromatic amines, certain drugs. wikipedia.org
UGT1A6 Small phenolic compounds, salicylates. researchgate.net
UGT1A9 Mycophenolic acid, propofol. researchgate.net
UGT2B7 Morphine, non-steroidal anti-inflammatory drugs (NSAIDs), zidovudine. researchgate.net
UGT2B15 Androgens. cas.cz
UGT2B17 Androgens, testosterone (B1683101). cas.cz

UGT enzymes are primarily located in the endoplasmic reticulum (ER) of various tissues, with the highest concentration found in the liver. wikipedia.orgnih.gov They are integral membrane proteins, with the bulk of the protein, including the catalytic domain, residing within the ER lumen. nih.govnih.gov This localization is crucial for their function, as it allows for the efficient glucuronidation of lipophilic substrates that can readily cross the ER membrane. nih.gov The enzymes are anchored to the ER membrane by a single transmembrane domain near the C-terminus. nih.gov This membrane association is believed to be important for their proper folding, stability, and catalytic activity. nih.govnih.gov

UGT latency is a phenomenon observed in in vitro studies using microsomal preparations, where the full enzymatic activity is only revealed after the disruption of the microsomal membrane by detergents, sonication, or other treatments. nih.govubc.ca Several hypotheses have been proposed to explain this phenomenon, including:

Compartmentation: This hypothesis suggests that the ER membrane acts as a barrier, limiting the access of the hydrophilic UDPGA co-substrate from the cytosol to the active site of the UGT enzyme located in the ER lumen. researchgate.net

Conformational constraints: This theory posits that the membrane environment imposes a conformational constraint on the UGT enzyme, and disruption of the membrane allows the enzyme to adopt a more active conformation. nih.gov

Inhibition by endogenous nucleotides: Another possibility is that endogenous nucleotides within the ER lumen, such as adenine (B156593) nucleotides, may inhibit UGT activity, and membrane disruption allows these inhibitors to diffuse away. nih.govresearchgate.net

Activation of UGTs in vitro can be achieved by the addition of agents like alamethicin (B1591596), which permeabilizes the microsomal membrane, allowing UDPGA to reach the active site. nih.gov The study of UGT latency is crucial for accurately determining the kinetic parameters of these enzymes and for predicting in vivo drug clearance. nih.govubc.ca

UDP-Glucuronosyltransferase (UGT) Superfamily

Role of UDPGA in Endogenous Compound Metabolism

UDPGA is essential for the metabolism and elimination of numerous endogenous compounds, playing a vital role in maintaining homeostasis. wikipedia.orgontosight.ai This process is critical for detoxifying potentially harmful substances produced within the body.

The glucuronidation of endogenous compounds is a key physiological process. Some of the most significant endogenous substrates for glucuronidation include:

Bilirubin: The breakdown product of heme, bilirubin, is a neurotoxic compound that must be excreted from the body. nih.govyoutube.com UGT1A1 is the sole enzyme responsible for conjugating bilirubin with glucuronic acid in the liver, forming water-soluble bilirubin glucuronides that can be excreted in bile. jensenlab.orgnih.gov A deficiency in UGT1A1 activity can lead to hyperbilirubinemia, as seen in Gilbert's syndrome. nih.gov

Steroid Hormones: Steroid hormones, such as androgens and estrogens, are glucuronidated to regulate their activity and facilitate their elimination. cas.czgfmer.ch This process is crucial for maintaining hormonal balance. nih.gov Various UGT isoforms, particularly those in the UGT2B family, are involved in steroid hormone metabolism. cas.cznih.gov

Bile Acids: Bile acids are synthesized from cholesterol in the liver and are important for lipid digestion. nih.gov Glucuronidation is a pathway for the detoxification and elimination of excess bile acids, which can be toxic at high concentrations. nih.gov UGT isoforms such as UGT1A4 and UGT2B7 are involved in the glucuronidation of bile acids. nih.govnih.gov

Thyroid Hormones: The metabolism of thyroid hormones also involves glucuronidation, which contributes to their regulation and excretion. nih.gov

Table 2: Endogenous Compounds Metabolized by UDPGA-dependent Glucuronidation

Endogenous Compound Key UGT Isoform(s) Physiological Significance
Bilirubin UGT1A1 Detoxification and elimination of a neurotoxic heme breakdown product. jensenlab.orgnih.gov
Steroid Hormones (e.g., androgens, estrogens) UGT2B family (e.g., UGT2B7, UGT2B15, UGT2B17) Regulation of hormone activity and homeostasis. cas.cznih.govnih.gov
Bile Acids UGT1A4, UGT2B4, UGT2B7 Detoxification and elimination to prevent cytotoxicity. nih.govnih.gov
Thyroid Hormones Various UGTs Regulation of hormone levels. nih.gov

Glucuronidation of Steroid Hormones

Glucuronidation is a key pathway in the metabolism and regulation of steroid hormones. UGT enzymes, particularly members of the UGT2B family, utilize UDPGA to conjugate steroid hormones such as androgens and estrogens. nih.govmdpi.com For instance, UGT2B15 and UGT2B17 are instrumental in the inactivation of androgens like testosterone and dihydrotestosterone. nih.govoup.com Similarly, UGTs 1A1, 1A3, 1A8, and 2B7 exhibit high catalytic activity towards estrogens and their derivatives. mdpi.com

This enzymatic transfer of glucuronic acid to a steroid molecule prevents the hormone from binding to its nuclear receptor, thereby terminating its biological activity. oup.commdpi.com The resulting steroid glucuronides are more hydrophilic, facilitating their elimination from target tissues and the body. oup.com This process is crucial for maintaining hormonal homeostasis and preventing the accumulation of active steroids. mdpi.com Alterations in the expression or activity of these UGT enzymes can significantly impact steroid hormone levels, which has been linked to hormone-dependent conditions. nih.govmdpi.com

Conjugation of Bilirubin

The elimination of bilirubin, a toxic breakdown product of heme catabolism, is critically dependent on UDPGA. numberanalytics.comnih.gov In the liver, the enzyme UGT1A1 exclusively catalyzes the conjugation of water-insoluble unconjugated bilirubin with glucuronic acid, using UDPGA as the donor. mdpi.comnumberanalytics.commedscape.com This reaction proceeds in a stepwise manner, first forming bilirubin monoglucuronide and then bilirubin diglucuronide, both of which are water-soluble. nih.govmedscape.comwikipedia.org

This conversion is an obligatory step for bilirubin clearance. nih.gov The water-soluble conjugated bilirubin is transported from the hepatocyte into the bile via an active transport mechanism involving the MRP2 transporter. numberanalytics.commedscape.com From the bile, it enters the intestine for eventual excretion. numberanalytics.com Impairment of this glucuronidation process, often due to genetic variations or inhibition of the UGT1A1 enzyme, leads to an accumulation of unconjugated bilirubin in the blood, resulting in hyperbilirubinemia and jaundice. ontosight.ainih.gov

Metabolism of Bile Acids and Fatty Acids

UDPGA is also involved in the metabolism of bile acids and fatty acids. mdpi.comfrontiersin.org Glucuronidation serves as a detoxification pathway for potentially toxic bile acids that can accumulate in cholestatic liver diseases. nih.govnih.gov UGT enzymes conjugate these bile acids, increasing their water solubility and facilitating their elimination through the urine. nih.gov For example, chenodeoxycholic acid (CDCA), a primary bile acid, is a substrate for the human hepatic enzyme UGT1A3. nih.gov In vitro analyses have also identified UGT1A4 and UGT2B7 as major enzymes responsible for the glucuronidation of CDCA. nih.gov Beyond bile acids, UGTs also conjugate various fatty acids, contributing to the regulation of lipid metabolism. nih.govfrontiersin.org

UGT Enzymes and Their Endogenous Substrates

UGT IsoformEndogenous Substrate(s)Function
UGT1A1 Bilirubin, Steroid Hormones (Estrogens)Detoxification and elimination of bilirubin. mdpi.comnumberanalytics.comnih.gov Inactivation of hormones. mdpi.com
UGT1A3 Bile Acids (CDCA), Steroid Hormones (Estrogens)Detoxification of bile acids. nih.gov Inactivation of hormones. mdpi.com
UGT1A4 Bile AcidsDetoxification of bile acids. nih.gov
UGT2B7 Steroid Hormones (Androgens), Bile Acids (CDCA)Inactivation of hormones. nih.gov Detoxification of bile acids. nih.gov
UGT2B15 Steroid Hormones (Androgens)Inactivation of testosterone and dihydrotestosterone. nih.govoup.com
UGT2B17 Steroid Hormones (Androgens)Inactivation of testosterone and dihydrotestosterone. nih.govoup.com
UGT2B28 Steroid Hormones (Estradiol, Androgens)Affects sex hormone metabolism. nih.gov

Involvement of UDPGA in Xenobiotic Biotransformation

Biotransformation is the process by which the body chemically alters foreign compounds (xenobiotics), such as drugs, environmental pollutants, and dietary toxins. slideshare.net This process typically occurs in two phases: Phase I and Phase II. nih.gov UDPGA is a central molecule in Phase II.

Phase II Detoxification Mechanisms

Phase II detoxification reactions, also known as conjugation reactions, involve the addition of an endogenous polar molecule to the xenobiotic or its Phase I metabolite. nih.govyoutube.comxcode.life This conjugation step significantly increases the compound's water solubility and molecular weight, making it less toxic and easier to excrete. researchgate.netnih.gov

Glucuronidation, which utilizes UDPGA as the sugar donor, is arguably the most important and prevalent Phase II pathway. wikipedia.orgnih.govxcode.life The UGT enzymes that catalyze this reaction are located in the microsomal fraction of various tissues, with the highest concentration in the liver. nih.gov They conjugate a vast array of structurally diverse xenobiotics that contain suitable functional groups, such as hydroxyl, carboxyl, amino, or sulfhydryl groups. nih.govnih.gov

Glucuronidation as a Pathway for Increased Hydrophilicity and Excretion

The core function of glucuronidation in xenobiotic metabolism is to transform lipophilic compounds into hydrophilic metabolites. mdpi.com The glucuronic acid moiety transferred from UDPGA is rich in hydroxyl and carboxyl groups, which are polar and ionizable at physiological pH. nih.gov The addition of this large, hydrophilic group to a hydrophobic xenobiotic dramatically increases its water solubility. nih.govresearchgate.net

This increased hydrophilicity prevents the reabsorption of the metabolite in the kidneys and facilitates its transport out of cells and into the bloodstream for renal clearance or into the bile for fecal elimination. nih.govnih.gov Efflux transporters, such as Multidrug Resistance-Associated Proteins (MRPs), play a crucial role in moving the newly formed glucuronide conjugates across cellular membranes for excretion. nih.gov Therefore, the conjugation with UDPGA is a critical detoxification step that protects the body from the accumulation of potentially harmful foreign substances. researchgate.netresearchgate.net

UDPGA in Glycosylation Processes

While its role in detoxification via glucuronidation is paramount, UDPGA is also a key intermediate in other glycosylation pathways. ontosight.ai It serves as a precursor for the synthesis of other UDP-sugars, such as UDP-xylose. nih.gov This conversion is part of the glucuronate pathway, a branch of sugar metabolism. nih.gov These resulting UDP-sugars are then used as building blocks for the synthesis of complex carbohydrates, including proteoglycans and glycosaminoglycans like hyaluronic acid and chondroitin (B13769445) sulfate (B86663). ontosight.ainih.gov These macromolecules are essential components of the extracellular matrix and are vital for maintaining the structure and function of connective tissues. ontosight.ai Therefore, the metabolic pathways involving UDPGA extend beyond detoxification to include the fundamental biosynthesis of structural components within the body.

Biosynthesis of Glycosaminoglycans (GAGs)

Glycosaminoglycans (GAGs) are long, linear polysaccharides composed of repeating disaccharide units, which are crucial components of the extracellular matrix and cell surfaces. UDPGA is an indispensable substrate for the synthesis and elongation of several major GAG chains. nih.govnih.gov The biosynthesis of sulfated GAGs, in particular, involves complex polymerization and modification steps that rely on the availability of nucleotide sugar donors, including UDPGA. sigmaaldrich.com

Hyaluronic acid (HA), or hyaluronan, is a non-sulfated GAG unique in its massive size and synthesis at the plasma membrane rather than the Golgi apparatus. nih.govnih.gov Its synthesis is carried out by a family of integral membrane enzymes called hyaluronan synthases (HAS). nih.govresearchgate.net These enzymes catalyze the sequential addition of glucuronic acid and N-acetylglucosamine from their respective high-energy donors, UDP-glucuronic acid (UDP-GlcUA) and UDP-N-acetylglucosamine (UDP-GlcNAc), to the growing polysaccharide chain. sigmaaldrich.comresearchgate.netyoutube.com The availability of the cytoplasmic pool of UDP-GlcUA is a critical factor regulating the rate of HA production. nih.govphysiology.org Depletion of cellular UDP-GlcUA has been shown to significantly inhibit HA synthesis, underscoring its role as an essential precursor. physiology.org

UDPGA is also the donor of glucuronic acid residues for the backbones of chondroitin sulfate (CS) and heparin/heparan sulfate (HS).

Chondroitin Sulfate (CS): CS is a sulfated GAG composed of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA). nih.govunina.it During its synthesis, specific glycosyltransferases catalyze the polymerization of the backbone by alternately adding GalNAc and GlcA. The glucuronic acid moiety is transferred directly from UDPGA. researchgate.net

Heparin and Heparan Sulfate (HS): These GAGs consist of repeating disaccharide units of a glucosamine (B1671600) residue and an uronic acid, which can be either glucuronic acid or its C5 epimer, iduronic acid (IdoA). nih.gov The biosynthesis begins with the formation of a precursor chain containing alternating glucuronic acid and N-acetylglucosamine (GlcNAc) units. nih.govresearchgate.net The glucuronic acid residues are incorporated into the growing chain from the UDPGA donor. Subsequently, some of these GlcA residues are enzymatically converted to IdoA by a C5-epimerase, creating the structural diversity essential for the biological functions of heparin and heparan sulfate. nih.gov

Table 1: Glycosaminoglycans Synthesized Using UDP-Glucuronic Acid

Glycosaminoglycan (GAG) Key Enzyme Family Repeating Disaccharide Unit (Core) Role of UDP-Glucuronic Acid
Hyaluronic Acid (HA) Hyaluronan Synthases (HAS) D-Glucuronic acid & N-acetylglucosamine Direct donor of glucuronic acid residues. nih.govsigmaaldrich.com
Chondroitin Sulfate (CS) Chondroitin Synthases D-Glucuronic acid & N-acetylgalactosamine Direct donor of glucuronic acid residues. researchgate.net
Heparan/Heparin Sulfate (HS) Heparan Sulfate Polymerases D-Glucuronic acid & N-acetylglucosamine Direct donor of glucuronic acid, which can be later epimerized to L-iduronic acid. nih.govresearchgate.net

Contribution to Proteoglycan Assembly

Proteoglycans are macromolecules consisting of a core protein covalently attached to one or more GAG chains. wikipedia.org UDPGA plays a dual, indispensable role in their assembly. Firstly, as detailed above, it serves as the direct precursor for the glucuronic acid units within the GAG chains of heparan sulfate and chondroitin sulfate. nih.gov

Secondly, and more fundamentally, UDPGA is the essential substrate for the initiation of GAG chain attachment to the core protein. This process begins with the formation of a specific tetrasaccharide linker region (GlcA-Gal-Gal-Xyl) that bridges the GAG chain to a serine residue on the protein. wikipedia.org The synthesis of this linker is initiated by the transfer of xylose. The required donor, UDP-xylose, is synthesized in a single step via the decarboxylation of UDP-glucuronic acid by the enzyme UDP-xylose synthase. nih.gov Therefore, UDPGA is a prerequisite for the assembly of virtually all major proteoglycans, as it provides the precursor for the very first sugar that connects the GAG chain to its protein anchor. nih.gov

UDPGA in Plant Cell Wall Polysaccharide Formation

In plants, UDP-glucuronic acid is a central metabolite in the nucleotide sugar interconversion pathway, which provides the building blocks for the major non-cellulosic components of the cell wall. researchgate.netnih.gov It is estimated that sugar residues derived from UDPGA contribute to as much as 50% of the total biomass of the primary cell wall in species like Arabidopsis thaliana. nih.gov UDPGA serves as the direct or indirect precursor for D-galacturonic acid, D-xylose, L-arabinose, and D-apiose, all of which are essential components of pectin (B1162225) and hemicellulose. researchgate.net

The structural integrity and flexibility of plant cell walls are largely determined by the complex network of pectin and hemicellulose polysaccharides.

Pectin: Pectins are a family of complex galacturonic acid-rich polysaccharides. The primary precursor for pectin synthesis is UDP-D-galacturonic acid (UDP-GalA). nih.gov This is formed from UDPGA through the action of UDP-D-glucuronic acid 4-epimerase, which catalyzes the reversible conversion of UDPGA to UDP-GalA. nih.gov Given that galacturonic acid is the main constituent of major pectin domains like homogalacturonan, the supply of UDPGA is a critical control point in pectin biosynthesis. nih.gov

Hemicellulose: Hemicelluloses are a diverse group of polysaccharides that cross-link cellulose (B213188) microfibrils. A major type in angiosperms is glucuronoxylan, which consists of a backbone of β-(1,4)-linked xylose residues with glucuronic acid side chains. nih.govfrontiersin.org The xylose units are derived from UDP-xylose, which is synthesized by the decarboxylation of UDPGA. nih.gov The glucuronic acid side chains are also directly transferred from the UDPGA donor. nih.gov Other hemicellulose components, such as arabinose, are also synthesized via pathways originating from UDPGA. nih.gov

Table 2: Plant Cell Wall Components Derived from UDP-Glucuronic Acid

Precursor Derived Sugar Residue Major Polysaccharide Component Function in Cell Wall
UDP-Glucuronic Acid D-Glucuronic Acid Hemicellulose (Glucuronoxylan) Forms side chains on the xylan (B1165943) backbone. nih.govfrontiersin.org
UDP-Glucuronic Acid D-Xylose Hemicellulose (Xylan, Xyloglucan) Forms the backbone of major hemicelluloses. nih.gov
UDP-Glucuronic Acid L-Arabinose Pectin (Rhamnogalacturonan I), Hemicellulose Component of side chains in pectin and other polysaccharides. nih.gov
UDP-Glucuronic Acid D-Galacturonic Acid Pectin (Homogalacturonan) Forms the "smooth" backbone of pectin. nih.govnih.gov
UDP-Glucuronic Acid D-Apiose Pectin (Rhamnogalacturonan II) A rare, branched-chain sugar essential for cross-linking pectin chains. nih.gov

Glycosylation of Specialized Metabolites in Plants

Beyond its structural roles, UDPGA is a key donor substrate for the glycosylation of a vast array of plant-specialized metabolites (also known as secondary metabolites). This process is catalyzed by a large family of enzymes called UDP-dependent glycosyltransferases (UGTs). nih.govdtu.dk

Glycosylation significantly alters the properties of these metabolites. By attaching a polar glucuronyl group, UGTs can increase the water solubility of hydrophobic compounds, which affects their transport, storage, and cellular localization. nih.gov This modification can also serve to inactivate a bioactive compound, rendering it a stable, storable precursor that can be reactivated later by the removal of the sugar. nih.gov UGTs are involved in the glycosylation of numerous classes of compounds, including flavonoids, terpenoids, and alkaloids, playing critical roles in plant growth, defense against pathogens and herbivores, and adaptation to environmental stress. dtu.dknih.govresearchgate.net

General Glycolipid and Glycoprotein (B1211001) Modifications

Uridine diphosphate glucuronic acid (UDP-GlcA) is a critical activated sugar nucleotide that serves as the primary donor of glucuronic acid (GlcA) for the synthesis and modification of a wide array of glycoconjugates, including glycolipids and glycoproteins. ontosight.aiwikipedia.org This process, known as glucuronidation, is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov These enzymes transfer the glucuronic acid moiety from UDP-GlcA to an acceptor molecule, which can be a lipid to form a glycolipid or a protein to form a glycoprotein. wikipedia.org The addition of the negatively charged and highly water-soluble glucuronic acid molecule significantly alters the biochemical properties of the acceptor, often increasing its polarity and facilitating its transport and excretion. wikipedia.orgbidmc.org

The synthesis of UDP-GlcA itself occurs in the cytosol from UDP-glucose through the action of UDP-glucose dehydrogenase (UGDH), an NAD+-dependent enzyme. wikipedia.orgnih.gov Once synthesized, UDP-GlcA is transported into the lumen of the endoplasmic reticulum (ER) and Golgi apparatus by specific nucleotide sugar transporters. nih.gov It is within these organelles that most glycolipid and glycoprotein modifications occur. nih.govalmerja.com

Glycolipid Modifications

Glucuronidation is a key modification pathway for various lipophilic molecules, including metabolites of fatty acids. This process converts lipids into more polar glycolipids, which is considered a critical step for their inactivation and elimination from the body. researchgate.net The UGT enzymes, located in the endoplasmic reticulum, catalyze the transfer of glucuronic acid from UDP-GlcA to hydroxyl groups on these lipid substrates. bidmc.orgresearchgate.net

Research has demonstrated that several human UGT enzymes from the UGT1A and UGT2B families are capable of glucuronidating metabolites of arachidonic acid (AA) and linoleic acid (LA), such as hydroxyeicosatetraenoic acids (HETEs) and hydroxyoctadecadienoic acids (HODEs). researchgate.net For instance, human liver microsomes efficiently convert substrates like 5-HETE, 12-HETE, 15-HETE, and 13-HODE into their corresponding glucuronide derivatives. researchgate.net This modification renders the lipid metabolites more water-soluble, preparing them for excretion. bidmc.org

Table 1. Examples of Glycolipid Modifications Involving UDP-Glucuronic Acid
Acceptor Molecule (Lipid)Resulting GlycolipidEnzyme SubfamilyBiological Significance
5-Hydroxyeicosatetraenoic acid (5-HETE)5-HETE-glucuronideUGT1A, UGT2BInactivation and elimination of a proinflammatory lipid mediator. researchgate.net
12-Hydroxyeicosatetraenoic acid (12-HETE)12-HETE-glucuronideUGT1A, UGT2BInactivation and elimination of a bioactive lipid metabolite. researchgate.net
15-Hydroxyeicosatetraenoic acid (15-HETE)15-HETE-glucuronideUGT1A, UGT2BInactivation and elimination of a bioactive lipid metabolite. researchgate.net
13-Hydroxyoctadecadienoic acid (13-HODE)13-HODE-glucuronideUGT1A, UGT2BInactivation and elimination of a bioactive lipid metabolite derived from linoleic acid. researchgate.net
Leukotriene B4 (LTB4)LTB4-glucuronideUGT1A, UGT2B7Detoxification and clearance of a potent chemoattractant. researchgate.net

Glycoprotein Modifications

UDP-GlcA is indispensable for the synthesis of proteoglycans, a major class of glycoproteins characterized by the presence of long, unbranched polysaccharide chains called glycosaminoglycans (GAGs). nih.govpharmacy180.com GAG chains are composed of repeating disaccharide units, one of which is frequently glucuronic acid or its epimer, iduronic acid. almerja.compharmacy180.com

The synthesis of GAG chains occurs primarily in the Golgi apparatus, where glycosyltransferases sequentially add monosaccharides to a core protein. almerja.compharmacy180.com UDP-GlcA serves as the direct donor for the glucuronic acid residues in the repeating disaccharide units of GAGs such as hyaluronic acid and chondroitin sulfate. ontosight.ainih.gov

Table 2. Role of UDP-Glucuronic Acid in Glycoprotein (Proteoglycan) Synthesis
Glycosaminoglycan (GAG) ChainRole of UDP-GlcAEnzyme FamilySignificance
Hyaluronic AcidDirect donor of glucuronic acid residues.Hyaluronan Synthases (HAS)Forms a major component of the extracellular matrix, involved in hydration and cell signaling. nih.govnih.gov
Chondroitin SulfateDirect donor of glucuronic acid residues.GlucuronyltransferasesEssential component of cartilage, providing resistance to compression. ontosight.ai
Heparan SulfateDirect donor of glucuronic acid residues.GlucuronyltransferasesInvolved in cell adhesion, regulation of growth factors, and blood coagulation.
General ProteoglycansPrecursor for UDP-xylose, which initiates GAG chain synthesis on the core protein.UDP-glucuronate decarboxylaseInitiation of GAG chains is the first committed step in the biosynthesis of most proteoglycans. nih.gov

Physiological and Pathophysiological Implications of Uridine Diphosphate Glucuronic Acid Metabolism

Role in Cellular Homeostasis and Metabolic Regulation

UDPGA is integral to maintaining cellular balance and regulating key metabolic processes. One of its most significant functions is serving as the donor of glucuronic acid in glucuronidation reactions, a primary phase II detoxification process in the liver. taylorandfrancis.comnih.gov This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates glucuronic acid to a wide array of substances, including toxins, drugs like morphine, and endogenous compounds such as bilirubin (B190676), making them more water-soluble and facilitating their excretion. taylorandfrancis.com

Furthermore, UDPGA is a fundamental building block for glycosaminoglycans (GAGs), such as hyaluronan, chondroitin (B13769445) sulfate (B86663), and heparan sulfate. hmdb.ca These GAG chains are essential components of proteoglycans, which regulate critical biological processes including cell proliferation, cell recognition, and the deposition of the extracellular matrix. hmdb.ca The availability of UDPGA can thus directly influence the synthesis and structure of the extracellular matrix. The metabolism of uridine (B1682114), from which UDPGA is derived, is closely linked to the homeostasis of glucose, lipids, and amino acids, highlighting its broad impact on systemic metabolism. nih.gov For instance, an increased intake of glucose can lead to a rise in UDPGA, which in turn can inactivate substances that might otherwise induce porphyria by conjugating them into inactive glucuronides. taylorandfrancis.com

Modulation of Cellular Signaling Pathways

Beyond its metabolic roles within the cell, UDPGA and other UDP-sugars have emerged as important extracellular signaling molecules. nih.gov These molecules can be released from cells, possibly through vesicle transport associated with glycoprotein (B1211001) trafficking, and act on specific cell surface receptors. nih.gov The P2Y14 receptor, a G protein-coupled receptor (GPCR), has been identified as a specific receptor for UDP-sugars, including UDP-glucose, UDP-galactose, UDP-N-acetylglucosamine, and UDP-glucuronic acid. nih.gov

Activation of the P2Y14 receptor by UDPGA can trigger a variety of physiological responses in numerous cell types, including immune and epithelial cells. nih.gov For example, UDP-sugar signaling through the P2Y14 receptor has been shown to potentiate osteoclast formation and promote the migration of neutrophils. nih.gov This signaling pathway represents a direct link between the metabolic state of the cell (i.e., the availability of UDP-sugars) and the regulation of cellular functions like immune responses and cell migration.

Mechanisms of Stress Response and Adaptation

The intracellular concentration of UDPGA is critical, as its excess can disrupt cellular functions. pnas.orgnih.gov In the pathogenic yeast Cryptococcus, the accumulation of UDPGA due to mutations in the UXS1 gene, which encodes the enzyme that converts UDP-GlcUA to UDP-xylose, leads to significant changes in stress response and drug resistance. pnas.orgnih.govuniprot.org

Elevated UDPGA levels in Cryptococcus gattii have been shown to confer resistance to the antifungal drug 5-fluorocytosine. pnas.orgnih.gov This resistance is partly achieved by decreasing the expression of a transporter gene responsible for the uptake of the drug. pnas.org Furthermore, high concentrations of UDPGA modulate the expression and activity of a specific protease, establishing a functional connection between nucleotide sugar metabolism and proteolytic regulation in response to cellular stress. pnas.orgnih.gov The transport of UDPGA itself is also a regulated process, with specific transporters like UUT1 influencing intracellular levels and thereby modulating stress and drug resistance phenotypes. nih.govpnas.orgnih.gov

UDPGA in Host-Pathogen Interactions

UDPGA is a critical metabolite for the virulence of many pathogens, as it is a necessary precursor for the synthesis of protective surface structures.

In pathogenic fungi, particularly Cryptococcus neoformans, a polysaccharide capsule is an essential virulence factor that helps the fungus evade the host immune response. nih.govjohnshopkins.edu The biosynthesis of this capsule is critically dependent on UDPGA. nih.govnih.gov UDPGA is a direct precursor for the glucuronic acid residues found in glucuronoxylomannan (GXM), the primary component of the cryptococcal capsule. nih.govresearchgate.net Additionally, UDPGA can be decarboxylated to form UDP-xylose, another essential component for capsule synthesis. nih.govresearchgate.net Therefore, the enzyme UDP-glucose dehydrogenase (UGD), which produces UDPGA, is indispensable for generating capsule precursors, and its absence results in acapsular, avirulent fungal cells. nih.govnih.gov

Table 1: Key Enzymes in Cryptococcal Capsule Precursor Synthesis Involving UDPGA

Enzyme Gene Function Impact on Virulence
UDP-Glucose Dehydrogenase UGD1 Catalyzes the conversion of UDP-glucose to UDP-glucuronic acid. nih.govnih.gov Essential for capsule synthesis and virulence. nih.gov

In Gram-negative bacteria, lipopolysaccharide (LPS) is a major component of the outer membrane and a key factor in bacterial pathogenesis. nih.govnih.govwikipedia.org LPS consists of three domains: lipid A, a core oligosaccharide, and the O-antigen. nih.govwikipedia.org The O-antigen is a long polysaccharide chain that contributes to bacterial virulence by, for example, preventing the binding of complement components. wikipedia.orgresearchgate.net

The synthesis of the diverse and complex O-antigen structures relies on a supply of various nucleotide sugar precursors, which can include derivatives of UDPGA. For instance, in Klebsiella pneumoniae, the synthesis of the O-antigen involves UDP-galactofuranose, a precursor synthesized by an enzyme encoded within the O-antigen biosynthesis gene cluster. researchgate.net The assembly of O-antigen units occurs on an undecaprenol (B103720) phosphate (B84403) carrier at the inner membrane before being polymerized and ligated to the lipid A-core structure. nih.govmdpi.com The availability of UDP-sugar precursors, including those derived from the UDPGA pathway, is thus fundamental for the proper synthesis of LPS, which is vital for bacterial survival and interaction with the host. nih.govnih.gov

Table 2: Components of Bacterial Lipopolysaccharide (LPS)

Component Location Function
O-Antigen Outermost region Target for host antibodies, contributes to serotype diversity, protection from host defenses. wikipedia.org
Core Oligosaccharide Links O-Antigen to Lipid A Structural integrity of the LPS molecule. wikipedia.org

Mechanistic Underpinnings of UDPGA Dysregulation in Biological Systems

The cellular pool of UDPGA is tightly regulated, and its dysregulation can have significant consequences. The primary regulatory point is the enzyme UDP-glucose dehydrogenase (UGD), which catalyzes the NAD+-dependent oxidation of UDP-glucose to UDPGA. nih.govwikipedia.org The activity of this enzyme is subject to feedback inhibition by UDP-xylose, a downstream product of UDPGA metabolism. nih.govnih.gov This allosteric regulation ensures that the production of UDPGA is matched with cellular demand for its downstream products, such as GAGs and UDP-xylose. nih.govnih.gov

Dysregulation can occur through genetic mutations affecting the enzymes in the UDPGA metabolic pathway. As seen in Cryptococcus, mutations in UDP-glucuronic acid decarboxylase (UXS1) lead to the toxic accumulation of UDPGA. pnas.orgnih.gov In humans, alterations in UGD expression or activity could theoretically impact processes like glucuronidation and GAG synthesis. For example, the expression of UGD is influenced by factors like transforming growth factor-beta (TGF-β) and hypoxia, linking UDPGA supply to broader signaling networks and physiological states. The transport of UDPGA into the endoplasmic reticulum, a prerequisite for glucuronidation, is another critical regulatory point. This transport is a specific, carrier-mediated process that can be regulated, potentially controlling the rate of detoxification reactions in vivo. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
Uridine Diphosphate (B83284) Glucuronic Acid (UDPGA)
UDP-Glucuronic Acid (UDP-GlcUA)
UDP-Glucose
Uridine
Ascorbic Acid
Morphine
Bilirubin
Hyaluronan
Chondroitin Sulfate
Heparan Sulfate
Glucose
UDP-Galactose
UDP-N-acetylglucosamine
UDP-Xylose
5-Fluorocytosine
Glucuronoxylomannan (GXM)
Lipid A
UDP-Galactofuranose
NAD+

Impact on Cellular Growth and Development

Uridine diphosphate glucuronic acid (UDPGA) is a crucial intermediate in the biosynthesis of various polysaccharides and glycoconjugates across different kingdoms of life. asm.org Its metabolism has profound implications for cellular growth and development, influencing processes from the structural integrity of plant cell walls to the migratory capabilities of animal cells.

Plant Developmental Defects

In plants, UDP-glucuronic acid is a key precursor for the synthesis of major cell wall components, including arabinose, xylose, and galacturonic acid residues, which can constitute up to 50% of the cell wall biomass in species like Arabidopsis thaliana. nih.gov The enzyme UDP-glucose dehydrogenase (UGD) is responsible for the synthesis of UDPGA from UDP-glucose. nih.gov

Disruption of UDPGA synthesis can lead to severe developmental abnormalities. Studies on Arabidopsis thaliana have demonstrated that double mutants (ugd2,3) lacking two of the four UGD isoforms exhibit significant growth defects. nih.govnih.gov While single mutants show no obvious phenotypical differences from wild-type plants, the double mutant displays a strong dwarfed phenotype and severe root defects. nih.govnih.gov

Plant SpeciesMutant/ConditionObserved Developmental DefectReference
Arabidopsis thalianaugd2,3 double mutantStrong dwarfed phenotype, severe root defects, swollen cell walls. nih.govnih.gov

Cell Motility

In animal cells, UDPGA metabolism is intricately linked to the synthesis of glycosaminoglycans (GAGs) like hyaluronic acid, which are key components of the extracellular matrix (ECM). nih.govnih.gov The remodeling of the ECM is a critical process in cell motility, which is essential for normal development and wound healing, but is also co-opted by cancer cells during metastasis.

Research has shown that dysregulated UDPGA metabolism can promote cancer progression by enhancing cell motility. In hepatocellular carcinoma (HCC), the loss of the enzyme glutathione (B108866) S-transferase zeta 1 (GSTZ1) leads to the accumulation of UDPGA, mediated by UDP-glucose 6-dehydrogenase (UGDH). nih.gov This increase in UDPGA promotes hepatoma cell migration and metastasis. nih.gov The mechanism involves UDPGA stabilizing the mRNA of TGFβ receptor 1 (TGFβR1), leading to the activation of the TGFβ/Smad signaling pathway, a known regulator of cell migration. nih.gov

Similarly, in aggressive forms of breast cancer, the epithelial-mesenchymal transition (EMT), a process that enhances metastatic potential, is associated with metabolic reprogramming that increases the production of hyaluronic acid. nih.gov This requires an increased supply of the precursor UDPGA, produced by UGDH. nih.gov Depleting UDPGA, either through genetic knockdown of UGDH or pharmacological inhibition, has been shown to be sufficient to inhibit mesenchymal-like properties, including cellular invasion and colony formation in vitro, as well as tumor growth and metastasis in vivo. nih.gov These findings highlight a crucial link between UDPGA levels and the migratory and invasive capabilities of cancer cells.

Role in Metabolic Rewiring and Adaptation

The UDPGA metabolic pathway is a significant point of metabolic rewiring that allows organisms to adapt to various environmental stresses, including the presence of drugs. This is particularly evident in microbes, where alterations in this pathway can lead to the development of drug resistance.

Microbial Drug Resistance

The metabolism of UDPGA and its precursors is a key factor in the intrinsic and acquired drug resistance of various pathogenic microbes.

In the pathogenic yeast Cryptococcus gattii, elevated levels of UDP-glucuronic acid can confer resistance to the antifungal drug 5-fluorocytosine. nih.gov This occurs in mutants lacking the UXS1 gene, which encodes the enzyme that converts UDP-GlcUA to UDP-xylose. nih.gov The resulting accumulation of UDP-GlcUA affects multiple cellular processes, including growth rate and stress responses, and is linked to the differential expression of acid protease genes. nih.gov This reveals a regulatory network connecting UDPGA metabolism to protease-mediated processes and drug resistance. nih.gov

In the bacterium Helicobacter pylori, the UDP-glucose synthesis pathway is critical for its intrinsic resistance to a range of antibiotics, including clarithromycin, rifampicin, tetracycline, and amoxicillin. dovepress.com UDP-glucose is a precursor for UDPGA and is also essential for synthesizing cholesterol glucosides, which are vital components of the bacterial cell envelope involved in immune escape and resistance to toxic compounds. dovepress.com Knockout of the genes algC or galU, which encode enzymes in the UDP-glucose synthesis pathway, renders the bacteria significantly more susceptible to these antibiotics. dovepress.com

Furthermore, in Gram-negative bacteria like Escherichia coli and Salmonella typhimurium, a pathway originating from UDP-glucuronic acid is responsible for modifying lipid A, a component of the outer membrane. nih.gov This modification involves the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the phosphate groups of lipid A, a change that is implicated in resistance to polymyxin (B74138) and other cationic antimicrobial peptides. nih.gov The enzymes involved catalyze the oxidative decarboxylation of UDP-glucuronic acid as a key step in synthesizing the L-Ara4N moiety. nih.gov

MicroorganismGene/Pathway AffectedDrug Resistance PhenotypeReference
Cryptococcus gattiiuxs1Δ mutant (leads to UDP-GlcUA accumulation)Resistance to 5-fluorocytosine. nih.gov
Helicobacter pyloriKnockout of algC or galU (disrupts UDP-glucose synthesis)Increased susceptibility to clarithromycin, rifampicin, tetracycline, amoxicillin. dovepress.com
Escherichia coliPmrI (ArnA) enzyme activityImplicated in polymyxin resistance through lipid A modification. nih.gov

Advanced Research Methodologies and Analytical Approaches in Uridine Diphosphate Glucuronic Acid Studies

Enzymatic Activity Profiling and Kinetic Characterization of UDPGA-Related Enzymes

The characterization of enzymes involved in UDPGA metabolism, particularly UGTs, is fundamental to understanding their substrate specificity and efficiency. Enzymatic activity profiling allows researchers to determine the rates of glucuronidation for various substrates, providing insights into the metabolic capacity of different UGT isoforms. researchgate.netchemrxiv.orgresearchgate.net

Kinetic characterization of UGTs often involves determining key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These studies have revealed significant differences in the Km values for UDPGA among various UGT1A isoforms, despite structural similarities. nih.govresearchgate.net For instance, the Km values for UDPGA can range from 52 µM for UGT1A6 to 1256 µM for UGT1A8. nih.govresearchgate.net Such variations highlight the diverse substrate-binding affinities and catalytic efficiencies of these enzymes. Inhibition studies are also crucial, as they can reveal the reaction mechanism. For example, the inhibition pattern of UGT1A9 by UDP suggests a compulsory ordered bi-bi mechanism where UDPGA is the first substrate to bind. nih.govresearchgate.net

The development of novel assay methods, including those utilizing fluorescent probes, has facilitated the real-time monitoring of glucuronide transfer and high-throughput screening of enzyme activity. rsc.org These approaches are instrumental in identifying and characterizing the enzymatic activity profiles of UGTs and other related enzymes. researchgate.netresearchgate.net

Table 1: Kinetic Parameters of Human UGT1A Isoforms for UDPGA

UGT Isoform Km (µM) for UDPGA Reference
UGT1A6 52 nih.govresearchgate.net
UGT1A8 1256 nih.govresearchgate.net
UGT1A9 Not specified nih.govresearchgate.net

This table is interactive. Click on the headers to sort the data.

Quantitative Analysis of UDPGA and Associated Nucleotide Sugars

Accurate quantification of UDPGA and other nucleotide sugars is essential for studying their metabolic pathways and understanding their roles in glycosylation reactions. nih.gov Various advanced analytical techniques have been developed for this purpose.

Chromatographic and Spectrometric Techniques

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and quantification of nucleotide sugars. nih.govoup.com Due to the hydrophilic nature of these compounds, specialized chromatographic methods are often required. nih.gov Ion-pair reversed-phase HPLC and hydrophilic interaction chromatography (HILIC) are commonly employed to enhance the retention and separation of nucleotides and nucleotide sugars. nih.govoup.com Porous graphitic carbon (PGC) chromatography offers an alternative that avoids the use of ion-pairing reagents, which can interfere with mass spectrometric detection. nih.govacs.org

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and selectivity for the analysis of UDPGA and its derivatives. acs.orgacs.orgnih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by analyzing the fragmentation patterns of the molecules. acs.orgnih.gov These techniques have been successfully applied to quantify UGT isoforms in various human tissues, providing valuable information on their expression levels. acs.org

Table 2: Chromatographic Methods for Nucleotide Sugar Analysis

Technique Stationary Phase Detection Method Key Advantages Reference
Ion-Pair Reversed-Phase HPLC C18 UV or MS Good retention for hydrophilic analytes nih.govoup.com
HILIC Polar stationary phase UV or MS Suitable for polar compounds nih.gov
PGC Chromatography Porous graphitic carbon MS Avoids ion-pairing reagents nih.govacs.org
Nanobore HPLC-MS/MS Not specified MS/MS High sensitivity for protein quantification acs.org

This table is interactive. Users can filter and sort the data based on the columns.

Isotopic Labeling Approaches

Isotopic labeling is a powerful tool for tracing the metabolic fate of molecules and for quantitative analysis. In the context of UDPGA studies, stable isotope labeling can be employed to investigate the incorporation of labeled precursors into UDPGA and its subsequent use in glucuronidation reactions. nih.gov For instance, the incorporation of [³²P]-phosphate into UDPGA has been used to study its synthesis rate in vivo. nih.gov

Chemical isotope labeling strategies, such as derivatization with isotopically labeled reagents, can significantly enhance the detection sensitivity of glucuronide conjugates in biological samples. nih.govacs.org One such method involves labeling the carboxylic acid group of glucuronic acid with N,N-dimethylethylenediamine (DMED) and its deuterated counterpart, which allows for comprehensive profiling of glucuronidated metabolites. nih.govacs.org This approach has been shown to decrease the limits of detection for representative glucuronide standards by 3- to 55-fold. nih.govacs.org

Genetic Engineering and Molecular Perturbation Techniques in Model Organisms

The use of model organisms and genetic engineering techniques has been instrumental in elucidating the in vivo functions of UDPGA and UGTs. nih.gov These approaches allow for the controlled manipulation of gene expression to study the resulting phenotypic changes. numberanalytics.com

Gene Deletion and Knockout Strategies

Creating knockout models, where a specific gene or an entire gene family is deleted, provides a direct way to assess the contribution of the encoded proteins to metabolic pathways. nih.gov For example, a mouse model lacking the entire Ugt2 gene family (ΔUgt2) was generated to distinguish the in vivo roles of the UGT1 and UGT2 enzyme families in xenobiotic metabolism. nih.gov Such models are invaluable for defining the specific contributions of different UGTs to the clearance of various compounds. nih.gov

RNA Interference and Gene Expression Modulation

RNA interference (RNAi) is a widely used technique for post-transcriptional gene silencing. nih.govnih.gov It involves the use of small interfering RNAs (siRNAs) to specifically target and degrade messenger RNA (mRNA), thereby reducing the expression of the corresponding protein. nih.govyoutube.com In the context of UDPGA research, RNAi has been used to knock down the expression of specific UGTs or nucleotide sugar transporters to investigate their roles in glucuronidation. nih.govnih.gov For example, knockdown of SLC35B1, a nucleotide sugar transporter, was shown to significantly decrease UGT activity, highlighting its role in transporting UDPGA into the endoplasmic reticulum. nih.gov This demonstrates the power of RNAi in modulating gene expression to dissect molecular pathways. nih.gov

Structural Biology and Computational Modeling of UDPGA-Interacting Enzymes

The intricate processes involving uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) are primarily orchestrated by a class of enzymes known as UDP-glucuronosyltransferases (UGTs). A deeper understanding of their function and interaction with UDPGA has been made possible through the synergistic application of structural biology and computational modeling.

Crystallographic Studies of UGTs and Other Enzymes

Crystallographic studies have been pivotal in revealing the three-dimensional structures of UGTs, offering a static yet detailed snapshot of their architecture. UGTs are membrane-bound proteins primarily located in the endoplasmic reticulum. nih.govnih.govnih.gov They catalyze the transfer of a glucuronic acid moiety from UDPGA to a wide array of lipophilic compounds, a process crucial for detoxification and metabolism. nih.govwikipedia.org

Human UGTs are categorized into the UGT1 and UGT2 families. researchgate.net Structurally, they are composed of two main domains: a C-terminal domain that binds the UDPGA donor substrate and a more variable N-terminal domain responsible for recognizing the diverse range of acceptor substrates. nih.govresearchgate.net This two-domain structure is a hallmark of the GT-B fold family of glycosyltransferases. nih.govresearchgate.net

The first crystal structure of a mammalian UGT, specifically the C-terminal domain of human UGT2B7, provided a significant breakthrough in the field. nih.govresearchgate.net This and subsequent structural elucidations have confirmed that UGTs possess a Rossmann-type fold. nih.gov These studies have also highlighted remarkable similarities in the secondary and tertiary structures, as well as the positioning and binding of the UDP-sugar, when compared to plant and bacterial glycosyltransferases. nih.gov Key residues in the C-terminal domain are highly conserved and play a critical role in binding UDPGA. nih.gov

Table 1: Key Crystallographic Structures of UGTs

Enzyme/DomainPDB IDResolution (Å)Key Insights
Human UGT2B7 (C-terminal domain)2O6L1.8First mammalian UGT structure, revealing the UDP-glucuronic acid binding domain. nih.govnih.gov
VvGT1 (Plant GT) with UDPGA2C1X2.0Provided a model for UDPGA binding in UGTs before a human structure was available. nih.gov

Molecular Dynamics Simulations and Docking Analysis

While crystallography provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the functioning of UGTs. nih.govresearchgate.net These computational techniques allow researchers to simulate the movement of atoms and molecules over time, providing insights into conformational changes, substrate binding, and product release. nih.govyoutube.com

MD simulations have been employed to explore the conformational dynamics of the C-terminal domain of UGTs. researchgate.net Such simulations are crucial for understanding how these enzymes accommodate a wide variety of substrates and how their activity is regulated. For instance, simulations can reveal how the binding of a substrate or an inhibitor induces conformational changes that affect catalytic efficiency. youtube.com

Docking analysis, another powerful computational tool, predicts how a ligand (such as a drug molecule or UDPGA) fits into the binding site of a protein. rsc.orgnih.gov This method is particularly useful for understanding the substrate selectivity of different UGT isoforms and for designing new molecules with desired metabolic properties. researchgate.netnih.gov Docking studies have been used to investigate the binding of various substrates and inhibitors to UGTs, helping to elucidate the molecular basis of their specificity. rsc.orgnih.gov For example, docking has been used to design selective fluorescent substrates for UGT1A10 to better study its function. researchgate.netnih.gov

In Vitro and Ex Vivo Systems for Metabolic Pathway Elucidation

To study the intricate metabolic pathways involving UDPGA, researchers utilize various in vitro and ex vivo systems that allow for controlled investigation of enzymatic activities.

Permeabilized Cell Systems for Biosynthesis Research

Permeabilized cell systems offer a valuable tool for studying UDPGA biosynthesis and glucuronidation. In these systems, the cell membrane is made permeable, allowing researchers to introduce substrates, cofactors, and inhibitors directly to the intracellular environment where the UGTs reside. This approach has been used with microsomes, which are vesicles formed from the endoplasmic reticulum, to study UGT activity. researchgate.netyoutube.com The use of agents like alamethicin (B1591596) helps to overcome the latency of UGTs within the microsomal membrane, ensuring access of the substrate to the active site. youtube.com This method is particularly useful for studying the glucuronidation of highly lipophilic substrates. helsinki.fi

Recombinant Enzyme Production and Characterization

The production of recombinant UGTs in various expression systems, such as baculovirus-infected insect cells (e.g., Sf9 cells), has revolutionized the study of these enzymes. nih.govbioivt.com This approach allows for the generation of large quantities of individual UGT isoforms, which can then be purified and characterized in detail. nih.govnih.gov

The characterization of recombinant UGTs involves determining their kinetic parameters, such as Km and Vmax, for various substrates. youtube.com This information is crucial for understanding the substrate specificity and catalytic efficiency of each UGT isoform. nih.gov Studies using recombinant enzymes have been instrumental in defining the roles of specific UGTs in drug metabolism. researchgate.net For instance, recombinant UGTs have been used to identify which isoforms are responsible for the glucuronidation of particular drugs and to investigate potential drug-drug interactions. nih.govresearchgate.net The use of recombinant UGTs bound to silica-coated beads is a novel system that has shown enhanced UGT activity compared to traditional microsomal suspensions. nih.gov

Table 2: Common Recombinant Human UGTs and Their Applications

Recombinant UGT IsoformExpression SystemCommon Application
UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15Baculovirus-infected insect cellsCharacterization of drug and xenobiotic metabolism. nih.gov
UGT1A10Baculovirus-infected insect cellsDevelopment of selective substrates for studying intestinal metabolism. researchgate.netnih.govacs.org
Various UGT1A and UGT2B isoformsSf9 insect cellsUsed in reaction phenotyping to determine the contribution of individual isoforms to drug glucuronidation. bioivt.comnih.gov

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